2-Methyl-4-(piperidin-4-yl)pyrimidine

Lipophilicity Drug-likeness Medicinal Chemistry

Generic piperidinylpyrimidine analogs fail to replicate the steric and electronic profile of this specific scaffold. - Pre-organized pharmacophore for ATP-competitive kinase inhibitors (IGF-1R, ALK, PI3K) and PROTAC degrader linker chemistry. - Free base (XLogP3 0.7, TPSA 37.8 Ų) ensures optimal lipophilicity for drug-like properties. - Reliable supply and consistent purity support scale-up from hit-to-lead to preclinical API intermediate batches.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 949100-33-8
Cat. No. B1416261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidin-4-yl)pyrimidine
CAS949100-33-8
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2CCNCC2
InChIInChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3
InChIKeyNENMZMXAVYQZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(piperidin-4-yl)pyrimidine Physicochemical & Structural Baseline


2-Methyl-4-(piperidin-4-yl)pyrimidine (CAS 949100-33-8) is a heterocyclic compound classified as a 4-substituted pyrimidine derivative featuring a 2-methyl group and a piperidin-4-yl substituent. Its molecular formula is C10H15N3, with a molecular weight of 177.25 g/mol [1]. The compound is a solid at ambient temperature and is commonly handled as its free base. Its physicochemical properties, including a computed XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 37.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, position it as a moderately lipophilic scaffold with favorable drug-likeness metrics [1].

2-Methyl-4-(piperidin-4-yl)pyrimidine Specificity vs. Isomers


The procurement value of 2-Methyl-4-(piperidin-4-yl)pyrimidine hinges on the precise electronic and steric signature conferred by its 2-methyl and 4-piperidinyl substituents. Even minor alterations to the pyrimidine substitution pattern or piperidine linkage profoundly alter molecular recognition, physicochemical properties, and synthetic utility. Direct substitution with the 2-unsubstituted analog 4-(piperidin-4-yl)pyrimidine (CAS 954220-47-4) results in a substantial decrease in lipophilicity (XLogP3 ≈ 0.4 vs. 0.7) and molecular weight (163.22 vs. 177.25 g/mol) [1]. Furthermore, the positional isomer 2-(piperidin-4-yl)pyrimidine (CAS 151389-25-2) introduces distinct steric constraints due to the altered attachment point on the pyrimidine ring, which can drastically impact binding pocket complementarity in biological targets . These quantifiable differences in lipophilicity, molecular volume, and electronic distribution underscore why this specific building block cannot be casually replaced by a generic 'piperidinylpyrimidine' in any synthetic or screening workflow.

2-Methyl-4-(piperidin-4-yl)pyrimidine: Differentiation from Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of the 2-methyl substituent in 2-Methyl-4-(piperidin-4-yl)pyrimidine increases lipophilicity compared to the unsubstituted 4-(piperidin-4-yl)pyrimidine. The computed XLogP3-AA value for the target compound is 0.7, versus approximately 0.4 for the unsubstituted analog [1][2]. This difference of +0.3 log units translates to a roughly two-fold increase in octanol-water partition coefficient, which can be critical for optimizing membrane permeability and target engagement.

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight and Volume Impact on Scalability

2-Methyl-4-(piperidin-4-yl)pyrimidine has a molecular weight of 177.25 g/mol, which is 14.03 g/mol heavier than 4-(piperidin-4-yl)pyrimidine (163.22 g/mol) due to the additional methyl group [1]. This mass difference directly impacts shipping costs, storage requirements, and molar equivalents in synthesis. The increased molar volume (approximately 169.4 cm³/mol vs. an estimated ~160 cm³/mol) may also influence crystallization behavior and solubility profiles [1].

Physicochemical Properties Process Chemistry Procurement

Solubility and Salt Form Profile vs. Dihydrochloride

The free base form (CAS 949100-33-8) offers different solubility and handling characteristics compared to its dihydrochloride salt (CAS not separately assigned, but commonly referred to as 2-methyl-4-piperidin-4-ylpyrimidine dihydrochloride). The free base has a computed LogP of 0.12–0.7 (depending on prediction method) and a LogD(pH 7.4) of -1.89, indicating increased hydrophilicity at physiological pH due to protonation of the piperidine nitrogen . In contrast, the dihydrochloride salt is significantly more water-soluble due to its ionic nature, with a molecular weight of 250.17 g/mol (177.25 + 72.92 g/mol for two HCl) [1]. This difference is critical for selecting the appropriate form for aqueous assays versus organic synthesis.

Salt Selection Formulation Bioavailability

Electronic and Steric Effects in Kinase Inhibitor Design

The 2-methyl substitution in 2-Methyl-4-(piperidin-4-yl)pyrimidine provides a subtle yet quantifiable electronic effect compared to 4-(piperidin-4-yl)pyrimidine. The methyl group is electron-donating, slightly increasing electron density on the pyrimidine ring. This can influence binding affinity to kinase ATP pockets, where small changes in electronics can significantly alter IC50 values. While direct IC50 data for the target compound itself is limited, the SAR of related piperidinylpyrimidine kinase inhibitors demonstrates that the presence and position of methyl groups are critical determinants of potency and selectivity [1]. For example, in a series of 4-piperidinopyrimidines, the addition of a methyl group at the 2-position was found to modulate activity by up to 10-fold against specific targets [1].

Kinase Inhibition Structure-Activity Relationship Drug Discovery

2-Methyl-4-(piperidin-4-yl)pyrimidine: Key Applications


Kinase Inhibitor Scaffold Elaboration

2-Methyl-4-(piperidin-4-yl)pyrimidine serves as a privileged intermediate for constructing ATP-competitive kinase inhibitors. The 2-methyl group and 4-piperidinyl moiety provide a pre-organized pharmacophore that can be further functionalized via the piperidine nitrogen or the pyrimidine ring to explore structure-activity relationships (SAR). This building block is particularly valuable in hit-to-lead campaigns targeting kinases such as IGF-1R, ALK, and PI3K, where subtle modifications to the pyrimidine core are known to drastically impact potency and selectivity [1].

PROTAC Linker Attachment

The piperidine nitrogen of 2-Methyl-4-(piperidin-4-yl)pyrimidine can be readily acylated or alkylated to install linkers for PROTAC (PROteolysis TArgeting Chimera) molecules. The 2-methylpyrimidine core can be designed to bind a specific E3 ligase ligand or protein-of-interest (POI) binder, making this building block a key component in the synthesis of bifunctional degraders. Its moderate lipophilicity (XLogP3 0.7) and TPSA (37.8 Ų) are within the optimal range for oral bioavailability of the final degrader molecule [1].

Salt Form Selection for Crystallization and Formulation

In process development, the choice between the free base (CAS 949100-33-8) and the dihydrochloride salt is dictated by the desired solubility and crystallization behavior. The free base, with its lower aqueous solubility (LogD pH 7.4 = -1.89), is often preferred for organic synthesis and purification steps, while the dihydrochloride salt is selected for salt formation studies, aqueous reactions, or to improve handling properties of the final drug substance .

Metal-Organic Framework (MOF) Linker Design

The 2-Methyl-4-(piperidin-4-yl)pyrimidine structure can be further functionalized with carboxylic acid groups to serve as a nitrogen-containing heterocyclic linker in MOF synthesis. The piperidine ring and pyrimidine nitrogen atoms can coordinate to metal nodes, while the methyl group introduces steric bulk to fine-tune pore size and gas adsorption properties. This application leverages the building block's unique combination of a rigid aromatic core and a flexible piperidine ring.

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